![molecular formula C13H22O2 B14303275 7-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one CAS No. 112015-15-3](/img/no-structure.png)
7-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one is an organic compound with the molecular formula C₁₃H₂₂O₂ and a molecular weight of 210.313 g/mol . This compound is known for its unique structure, which includes a hydroxyl group and two double bonds, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 7-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one typically involves the reaction of linalool and ethyl acetoacetate with an alkaline catalyst, followed by rearrangement and decarboxylation . This method is efficient and widely used in both laboratory and industrial settings.
Analyse Chemischer Reaktionen
7-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, such as antimicrobial activity, by disrupting the cell membranes of microorganisms.
Vergleich Mit ähnlichen Verbindungen
7-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one can be compared with similar compounds like:
6,10-Dimethyl-5,9-undecadien-2-one: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Geranyl acetone: This compound has a similar structure but different functional groups, leading to different chemical and biological properties.
The presence of the hydroxyl group in this compound makes it unique and more versatile in various applications.
Eigenschaften
112015-15-3 | |
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
7-hydroxy-6,10-dimethylundeca-5,9-dien-2-one |
InChI |
InChI=1S/C13H22O2/c1-10(2)8-9-13(15)11(3)6-5-7-12(4)14/h6,8,13,15H,5,7,9H2,1-4H3 |
InChI-Schlüssel |
DRPMNCHRRMKIHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC(C(=CCCC(=O)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.